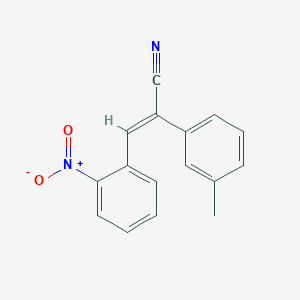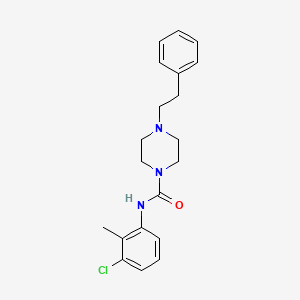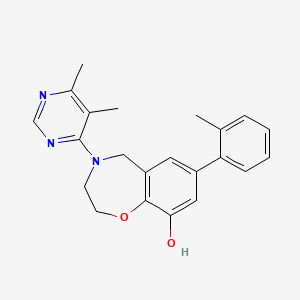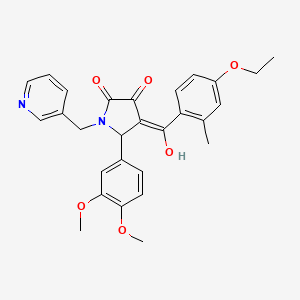![molecular formula C17H20N2O2 B5312455 N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as MMPEU, is a chemical compound with potential applications in scientific research. This urea derivative has been synthesized and studied for its biological and physiological effects, including its mechanism of action and potential therapeutic uses. In
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to have antioxidant properties, which may contribute to its potential therapeutic uses.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its high purity and yield, which makes it a suitable candidate for large-scale synthesis. Additionally, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to be relatively stable under normal lab conditions, which makes it easier to handle and store. However, one limitation of using N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea. One potential direction is the development of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea-based anticancer drugs, which may have fewer side effects than current chemotherapy drugs. Another potential direction is the investigation of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea's mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, further research is needed to explore the potential applications of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is a urea derivative with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield, making it a suitable candidate for large-scale synthesis. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been studied for its potential applications in cancer research and inflammation, and its mechanism of action is believed to involve the inhibition of certain enzymes. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has several biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea have been identified, highlighting its potential for further scientific investigation.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea involves the reaction of 3-methoxyaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydroxylamine to form the final product, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea. This method has been optimized to yield high purity and high yield of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, making it a suitable method for large-scale synthesis.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-9-14(10-8-12)13(2)18-17(20)19-15-5-4-6-16(11-15)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIRKWUBVZKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)


![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)

![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312435.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)


![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)
